
4-Methylidenedec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidenedec-1-ene is an organic compound characterized by the presence of a methylene group attached to a decene chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound includes a double bond at the first carbon and a methylene group at the fourth carbon, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenedec-1-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a suitable electrophile to produce the target molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. One such method is the olefin metathesis reaction, which uses a catalyst to rearrange the carbon-carbon double bonds in alkenes. This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidenedec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Alkanes
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
4-Methylidenedec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Mécanisme D'action
The mechanism of action of 4-Methylidenedec-1-ene involves its reactivity due to the presence of the double bond and the methylene group. These functional groups allow the compound to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
4-Methylidenedec-1-ene can be compared to other alkenes and dienes:
Similar Compounds: 1-Decene, 1,3-Butadiene, Isoprene
Uniqueness: The presence of the methylene group at the fourth carbon distinguishes it from other alkenes, providing unique reactivity and applications.
Propriétés
| 151804-37-4 | |
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
4-methylidenedec-1-ene |
InChI |
InChI=1S/C11H20/c1-4-6-7-8-10-11(3)9-5-2/h5H,2-4,6-10H2,1H3 |
Clé InChI |
WGWBYFKRWVESRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


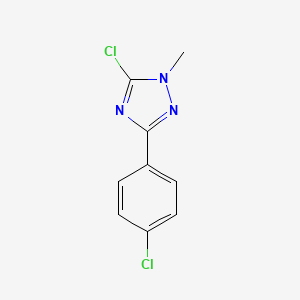

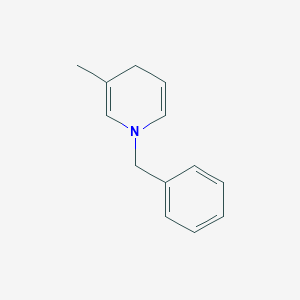
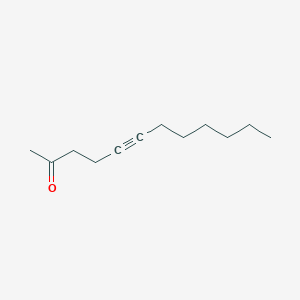
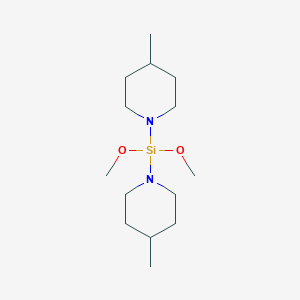
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
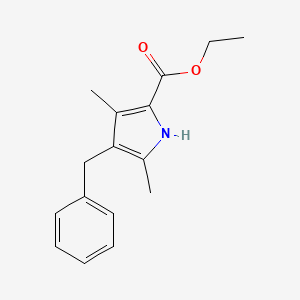
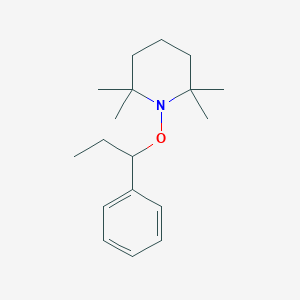
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
